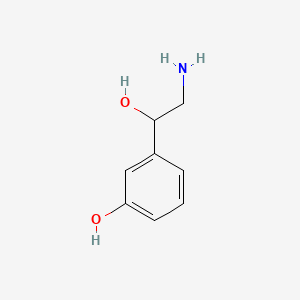
Norfenefrine
Overview
Description
Mechanism of Action
Target of Action
Norfenefrine, also known as Norphenylephrine, is an adrenergic agent . It is used as a sympathomimetic drug, which means it mimics the actions of the sympathetic nervous system . The primary targets of this compound are the alpha and beta-adrenergic receptors . These receptors play a crucial role in regulating the cardiovascular system, including heart rate and blood pressure .
Mode of Action
this compound interacts with its targets, the alpha and beta-adrenergic receptors, by binding to them and stimulating their activity . This interaction results in vasoconstriction, increased heart contractility, and dilation of coronary arteries . These changes lead to an increase in systemic blood pressure and coronary blood flow .
Biochemical Pathways
It is known that this compound’s action on adrenergic receptors can influence several physiological processes, including the regulation of metabolism and the immune response . The downstream effects of these pathways can have significant impacts on cardiovascular health .
Pharmacokinetics
These properties play a critical role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the cardiovascular system. By stimulating adrenergic receptors, this compound can increase heart rate, contractility, and blood pressure . These effects can help manage conditions such as hypotension and cardiac arrest .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as air quality, diet, and lifestyle can affect an individual’s overall health and how they respond to medications . Additionally, the physical environment, including housing conditions and work environments, can impact health outcomes . Therefore, these factors should be considered when assessing the effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
Norfenefrine interacts with various enzymes and proteins in the body. It is known to have sympathomimetic properties, meaning it can stimulate the sympathetic nervous system .
Cellular Effects
This compound influences cell function by acting as a minor neurotransmitter in the brain . It is involved in various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norfenefrine can be synthesized from cardanol derived from cashew nut shell liquid. The key intermediate for the synthesis is 3-vinylphenol, which is obtained through ethenolysis of cardanol. Hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst affords this compound in over 70% yield .
Industrial Production Methods: The industrial production of this compound involves the use of m-hydroxybenzaldehyde as a raw material. The process includes several steps such as hydroxyamination and methylation or ethylation to produce this compound and its derivatives .
Chemical Reactions Analysis
Types of Reactions: Norfenefrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amines.
Substitution: Alkylated and acylated derivatives of this compound.
Scientific Research Applications
Norfenefrine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Norfenefrine is similar to several other compounds, including:
Norepinephrine: Both are adrenergic agonists, but norepinephrine has a broader range of effects on both α and β receptors.
Phenylephrine: Similar in structure and function, but phenylephrine is more commonly used as a decongestant.
Etilefrine: Another adrenergic agonist with similar applications but different pharmacokinetic properties.
Uniqueness: this compound’s primary uniqueness lies in its specific action as an α1-adrenergic receptor agonist and its role as a minor neurotransmitter in the brain .
Properties
IUPAC Name |
3-(2-amino-1-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCXRAABFLIVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4779-94-6 (hydrochloride) | |
| Record name | R,S-Norphenylephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048314 | |
| Record name | Norfenefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-21-0, 15308-34-6 | |
| Record name | (±)-Norphenylephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | R,S-Norphenylephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norfenefrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13378 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norfenefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norfenefrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORFENEFRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2P3M6SRN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of norfenefrine?
A1: this compound primarily acts as an α1-adrenergic receptor agonist. [, , ] This means it binds to and activates α1-adrenergic receptors, which are found on the surface of cells in various tissues, including blood vessels.
Q2: What are the downstream effects of this compound binding to α1-adrenergic receptors?
A2: Activation of α1-adrenergic receptors by this compound leads to vasoconstriction, which is the narrowing of blood vessels. [, , ] This vasoconstriction increases blood pressure. In addition, this compound has been shown to enhance the release of norepinephrine from sympathetic nerves. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound hydrochloride, the salt form commonly used, has the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol.
Q4: What are some techniques used to characterize the structure of this compound and its derivatives?
A6: Gas chromatography coupled with electron impact mass spectrometry (GC/EI-MS) has been successfully employed to analyze this compound derivatives. [] This technique helps identify characteristic fragmentation patterns and provides information about the molecular weight and structure.
Q5: How is this compound absorbed and metabolized in the body?
A7: Studies in humans show that after oral administration of this compound, the peak serum levels are reached within 30-60 minutes. [] The compound undergoes extensive metabolism, primarily conjugation, with over 50% excreted in the urine as conjugated this compound. []
Q6: What is the bioavailability of this compound?
A8: The bioavailability of orally administered this compound is relatively low, estimated to be around 20% compared to other sympathomimetic amines. [] This is attributed to significant first-pass metabolism, particularly conjugation in the gut wall.
Q7: What in vitro and in vivo models have been used to study the effects of this compound?
A9: Rabbit pulmonary artery strips have been used to assess the alpha-agonistic activity and investigate neuronal uptake and release mechanisms of this compound. [] Additionally, microdialysis of subcutaneous adipose tissue in obese subjects has been employed to study its effects on lipolysis and blood flow. [, ]
Q8: Has this compound been investigated in clinical trials for any specific conditions?
A10: Clinical trials have explored the use of this compound in the treatment of female stress incontinence. [, , , , , ] Results suggest potential benefits, but more research is needed to confirm its efficacy and safety for this indication.
Q9: What is known about the safety profile of this compound?
A9: While this compound has been used clinically, detailed information about its long-term safety profile requires further investigation. Studies have reported generally mild side effects, but careful monitoring and risk assessment are crucial, especially with prolonged use.
Q10: What are some other drugs that are used for similar purposes as this compound?
A13: Other sympathomimetic drugs like etilefrine, ephedrine, amezinium, and dihydroergotamine have been investigated and used clinically for their effects on blood pressure and circulatory regulation. [, , , , , ] Each drug exhibits a unique pharmacological profile and may be more suitable for specific clinical situations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![TOLUENE, [14C]](/img/new.no-structure.jpg)
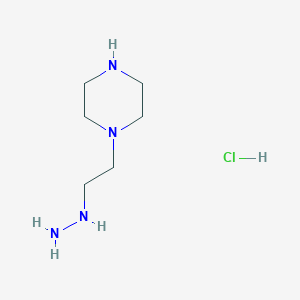
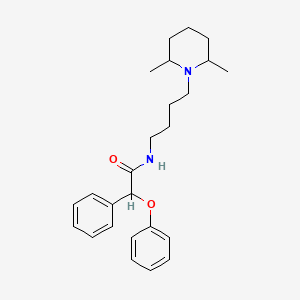
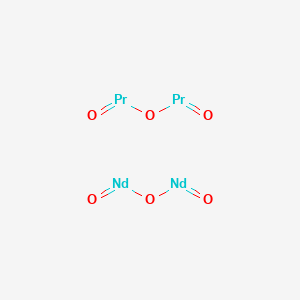
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
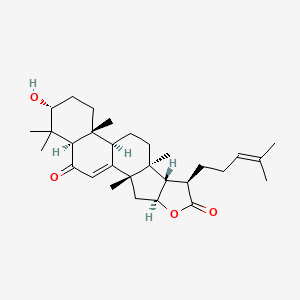
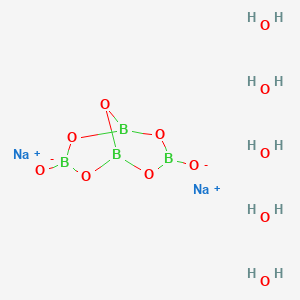


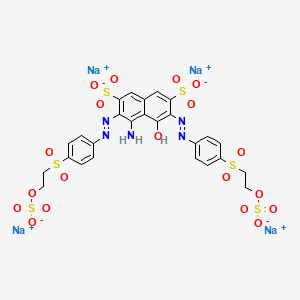
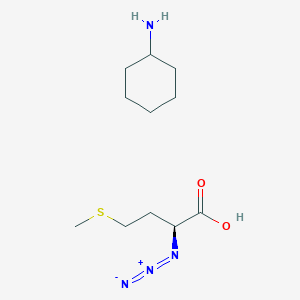
![tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate](/img/structure/B1144107.png)
